12-Methyltridecanoic acid
Overview
Description
12-Methyltridecanoic acid, also known as isomyristic acid, is a branched-chain saturated fatty acid. It is characterized by the presence of a methyl group at the twelfth carbon of the tridecanoic acid chain. This compound is naturally found in certain fish and fermented foods in Asia .
Mechanism of Action
Target of Action
12-Methyltridecanoic acid, also known as tridecanoic acid methyl ester (TAME), is a methylated fatty acid . The primary targets of this compound are enteropathogenic Gram-positive and Gram-negative bacteria . It has been found to have a strong binding affinity with Escherichia coli DNA Gyrase B , a type II topoisomerase that introduces negative supercoils (or relaxes positive supercoils) into DNA.
Mode of Action
The compound interacts with its targets by disrupting cellular morphology . It causes significant extracellular leakage activity in Enterococcus faecalis MCC 2041 T and Salmonella enterica serovar Typhimurium MTCC 98 . The compound induces autolysis, leading to significant rupturing of E. coli and E. faecalis cells .
Biochemical Pathways
It is known that the compound disrupts the normal functioning of bacterial cells, leading to cell death
Result of Action
The primary result of the action of this compound is the disruption of bacterial cell morphology and the induction of cell autolysis . This leads to the death of the bacterial cells, thereby exerting an antibacterial effect .
Biochemical Analysis
Biochemical Properties
It is known to be a methylated fatty acid . As a fatty acid, it likely interacts with various enzymes, proteins, and other biomolecules involved in lipid metabolism. The nature of these interactions would depend on the specific biochemical context.
Cellular Effects
It has been found to reduce angiogenesis and corneal opacity in alkaline or Pseudomonas aeruginosa-induced ocular mouse models . This suggests that 12-Methyltridecanoic acid may influence cell function and cellular processes, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: 12-Methyltridecanoic acid can be synthesized through various organic synthesis methods. One common approach involves the alkylation of tridecanoic acid with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources, such as fish oils. The process includes several steps of column chromatography to isolate the desired compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or alcohols. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding alcohol. Lithium aluminum hydride is a typical reducing agent used in this reaction.
Substitution: The carboxylic acid group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Methanol, sulfuric acid; reflux conditions.
Major Products Formed:
Oxidation: Ketones, alcohols.
Reduction: Alcohols.
Substitution: Esters, amides.
Scientific Research Applications
Comparison with Similar Compounds
12-Methyltetradecanoic acid: Another branched-chain fatty acid with similar properties and applications.
14-Methylhexadecanoic acid: A longer-chain fatty acid with a methyl group at the fourteenth carbon.
Isopalmitic acid: A branched-chain fatty acid with a similar structure but different chain length.
Uniqueness: 12-Methyltridecanoic acid is unique due to its specific chain length and branching, which confer distinct physical and chemical properties. Its ability to inhibit bacterial motility and enzyme release makes it particularly valuable in biological and medical research .
Properties
IUPAC Name |
12-methyltridecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-13(2)11-9-7-5-3-4-6-8-10-12-14(15)16/h13H,3-12H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVJAABUJYRQJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181694 | |
Record name | Aseanostatin P1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30181694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 12-Methyltridecanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031072 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2724-57-4 | |
Record name | Isotetradecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2724-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aseanostatin P1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002724574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aseanostatin P1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30181694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tridecanoic acid, 12-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.719 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 12-METHYLTRIDECANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1241I451J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 12-Methyltridecanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031072 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
53 °C | |
Record name | 12-Methyltridecanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031072 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 12-methyltridecanoic acid and where is it found naturally?
A1: this compound is a saturated branched-chain fatty acid (BCFA) found naturally in various sources. It was first isolated from butterfat [] and has also been identified in wool wax [, ], ox-perinephric fat [], and the preorbital glands of sika deer [].
Q2: How does the branched structure of this compound contribute to its antimicrobial activity?
A3: Although the exact mechanism is not fully understood, it is suggested that the branched structure of this compound might play a role in its interaction with the cell wall of Gram-positive bacteria []. This structural feature could lead to disruption of the bacterial cell membrane, ultimately causing cell death.
Q3: What is the role of this compound in the antifungal activity of iturin A?
A4: Iturin A, a potent antifungal agent produced by Bacillus subtilis, is a mixture of closely related lipopeptides. The lipid component of iturin A consists of a mixture of 3-amino-12-methyltridecanoic acid and 3-amino-12-methyltetradecanoic acid []. While the exact contribution of each fatty acid chain to the overall antifungal activity is not fully elucidated in the provided research, the presence of these branched fatty acids is crucial for the activity of iturin A.
Q4: Are there other lipopeptides similar to Iturin A that also contain this compound?
A5: Yes, other antifungal lipopeptides produced by Bacillus subtilis also contain this compound. Bacillomycin D [] and Bacillomycin L [, ] are two such examples. These lipopeptides share structural similarities with Iturin A, including the presence of a cyclic peptide ring and a this compound component.
Q5: How does the composition of this compound vary in different iturin-like lipopeptides?
A6: The relative amounts of this compound and its homologues can vary depending on the specific lipopeptide. For instance, iturin AL produced by Bacillus subtilis A 114 has a lower proportion of this compound (3%) compared to other iturins []. This difference in composition can potentially influence the specific antifungal activity and target organisms of these lipopeptides.
Q6: Beyond its antimicrobial effects, has this compound been investigated for other biological activities?
A7: Yes, this compound has been investigated for its potential to activate the nuclear transcription factor peroxisome proliferator-activated receptor alpha (PPARα) []. PPARα plays a role in lipid metabolism and inflammation.
Q7: Can this compound be chemically modified?
A9: Yes, this compound can be chemically modified. For example, it can be converted to its methyl ester form, this compound methyl ester, which has been identified in various natural sources, including the marine Streptomyces sp. SM2.4 strain [].
Q8: Are there biotechnological applications of this compound?
A10: Yes, this compound can be used as a precursor for the biotechnological production of 12-methyltridecanal [], a flavoring compound with a savory, cooked meat aroma.
Q9: How is 12-methyltridecanal produced from this compound?
A11: 12-Methyltridecanal can be produced from this compound through enzymatic reduction using a carboxylic acid reductase []. This enzymatic conversion offers a sustainable and efficient approach for producing this valuable flavor compound.
Q10: What are the potential applications of 12-methyltridecanal?
A10: 12-Methyltridecanal, with its distinct savory aroma, holds potential applications in the food industry as a flavoring agent, particularly in products requiring a meaty or savory flavor profile.
Q11: How is this compound detected and quantified in different matrices?
A13: Gas chromatography coupled with mass spectrometry (GC/MS) is a commonly employed analytical technique for identifying and quantifying this compound and its derivatives in complex mixtures [, , , , ]. This technique allows for the separation and identification of individual fatty acids based on their retention times and mass spectra.
Q12: Has this compound been investigated in the context of human health?
A14: While this compound has been identified in human milk [], research specifically focusing on its effects on human health is limited. Further studies are needed to elucidate its potential role in human physiology and disease.
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